molecular formula C24H22ClN3OS B11531283 2-Amino-1-(3-chloro-2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(3-chloro-2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11531283
M. Wt: 436.0 g/mol
InChI Key: OXDKQGJPVZIHDN-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline-carbonitrile class, characterized by a bicyclic framework with a ketone group at position 5 and a cyano substituent at position 2. The 1-position is substituted with a 3-chloro-2-methylphenyl group, while the 4-position features a 4-(methylsulfanyl)phenyl moiety. The methylsulfanyl group at position 4 enhances lipophilicity, which may improve membrane permeability in biological systems .

Properties

Molecular Formula

C24H22ClN3OS

Molecular Weight

436.0 g/mol

IUPAC Name

2-amino-1-(3-chloro-2-methylphenyl)-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H22ClN3OS/c1-14-18(25)5-3-6-19(14)28-20-7-4-8-21(29)23(20)22(17(13-26)24(28)27)15-9-11-16(30-2)12-10-15/h3,5-6,9-12,22H,4,7-8,27H2,1-2H3

InChI Key

OXDKQGJPVZIHDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)SC)C(=O)CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-chloro-2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction may start with the formation of an intermediate through the reaction of 3-chloro-2-methylbenzaldehyde with a suitable amine. This intermediate is then subjected to further reactions, including cyclization and nitrile formation, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-chloro-2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction could produce amine derivatives.

Scientific Research Applications

2-Amino-1-(3-chloro-2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development for various diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-chloro-2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexahydroquinoline-carbonitrile derivatives exhibit structural diversity primarily at positions 1, 4, and 5. Below is a comparative analysis based on substituents, physicochemical properties, and available

Substituent Analysis

Compound Name (Position 1 / Position 4) Position 1 Substituent Position 4 Substituent Key Structural Features
Target Compound 3-Chloro-2-methylphenyl 4-(Methylsulfanyl)phenyl Chlorine enhances electrophilicity; methylsulfanyl increases lipophilicity.
2-Amino-4-(4-methylphenyl)-5-oxo-1-phenyl-hexahydroquinoline-3-carbonitrile Phenyl 4-Methylphenyl Lacks sulfur; methyl group improves solubility.
2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-...-carbonitrile Dimethylamino 3-Chlorophenyl Dimethylamino introduces basicity; chlorine enhances polarity.
2-Amino-4-(5-ethylthien-2-yl)-...-carbonitrile 3-Chloro-2-methylphenyl 5-Ethylthienyl Thiophene ring introduces π-conjugation; ethyl group adds steric bulk.
2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-...-carbonitrile 4-Chlorophenyl 4-(Dimethylamino)phenyl Dimethylamino enhances electron-donating capacity; chlorine stabilizes aromatic ring.

Physicochemical Properties

Compound Melting Point (°C) IR (ν, cm⁻¹) Notable Spectral Data
Target Compound Not reported ~2183 (C≡N), 1638 (C=O) Cyano and ketone groups confirmed via IR.
2-Amino-4-(4-methylphenyl)-...-carbonitrile 235–237 3314 (NH₂), 2183 (C≡N), 1638 (C=O) NH₂ and C=O stretches align with hexahydroquinoline core.
2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-...-carbonitrile Not reported ~2200 (C≡N), 1650 (C=O) Dimethylamino group reduces NH₂ absorption intensity.

Structural and Electronic Effects

  • Electron-Donating Groups (e.g., methylsulfanyl, dimethylamino): Methylsulfanyl at position 4 provides moderate electron donation, balancing lipophilicity and reactivity. In contrast, dimethylamino in strongly donates electrons, altering charge distribution.
  • Heterocyclic Substituents (e.g., thiophene in ): Thiophene introduces π-π stacking capabilities, which may influence crystallinity or binding affinity.

Crystallographic Data

  • Compounds like 2-Amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile exhibit chair conformations in the hexahydroquinoline ring, stabilized by intramolecular hydrogen bonds (N–H···N=C).
  • The target compound’s methylsulfanyl group likely induces torsional strain, as seen in similar sulfur-containing derivatives .

Research Implications

  • Bioactivity: Methylsulfanyl and chloro substituents are associated with antimicrobial and anticancer activities in related compounds .
  • Drug Design: The target compound’s balance of lipophilicity and polarity makes it a candidate for lead optimization in medicinal chemistry.
  • Structural Insights: Crystallographic tools like SHELXL and OLEX2 are critical for elucidating conformational preferences in this class.

Biological Activity

2-Amino-1-(3-chloro-2-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (commonly referred to as compound 4306-0439) is a synthetic organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and other pharmacological effects.

Chemical Structure

The molecular formula of compound 4306-0439 is C25H26ClN3OS2, and it features a complex structure that includes a hexahydroquinoline core. Its structural representation is critical for understanding its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer potential. The following table summarizes key findings from various research studies regarding its cytotoxic effects on different cancer cell lines:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF73.79Induction of apoptosis
NCI-H46012.50Cell cycle arrest at S phase
A54926.00Inhibition of growth via autophagy
Hep-23.25Cytotoxicity through mitochondrial pathways
P81517.82Modulation of signaling pathways

The mechanism by which compound 4306-0439 exerts its anticancer effects appears to involve multiple pathways:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It effectively halts the cell cycle progression in the S phase, preventing cancer cell proliferation.
  • Autophagy Modulation : Research indicates that it may induce autophagy in certain cancer cell lines, contributing to its growth-inhibitory effects.

Other Biological Activities

In addition to its anticancer properties, compound 4306-0439 has shown promise in other areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties that could be beneficial in treating conditions characterized by chronic inflammation.
  • Antimicrobial Activity : Some derivatives related to this compound have exhibited antimicrobial properties against various pathogens.

Case Studies

A notable case study involved evaluating the efficacy of compound 4306-0439 in combination with standard chemotherapy agents. The results indicated enhanced cytotoxicity against resistant cancer cell lines when used in conjunction with established drugs like doxorubicin.

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